7-(3-Methoxy-phenyl)-1H-indole
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Overview
Description
7-(3-Methoxy-phenyl)-1H-indole is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Methoxy-phenyl)-1H-indole typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this specific compound, the starting materials would include 3-methoxyphenylhydrazine and a suitable ketone.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. Catalysts and solvents are chosen based on their ability to facilitate the reaction while being cost-effective and environmentally friendly.
Types of Reactions:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 7-(3-Hydroxy-phenyl)-1H-indole.
Reduction: The compound can undergo reduction reactions, particularly at the indole nitrogen, to form various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 7-(3-Hydroxy-phenyl)-1H-indole.
Reduction: Reduced derivatives of the indole ring.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-(3-Methoxy-phenyl)-1H-indole involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity to receptors and enzymes. The indole ring structure allows for π-π stacking interactions, which can enhance its binding to specific targets. Pathways involved may include modulation of neurotransmitter receptors and inhibition of specific enzymes.
Comparison with Similar Compounds
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- 3,4-Dimethoxyphenethylamine
- 4-(3-(3-(4-Methoxyphenyl)acryloyl
Comparison: 7-(3-Methoxy-phenyl)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to other methoxy-substituted aromatic compounds, it offers a unique combination of reactivity and potential bioactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
7-(3-methoxyphenyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-17-13-6-2-5-12(10-13)14-7-3-4-11-8-9-16-15(11)14/h2-10,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTIGFNIHAFDIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC3=C2NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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